3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid
Description
3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with methyl groups at positions 5 and 4. The compound features a propionic acid side chain linked via an amino group at position 4 of the pyrimidine ring. Its molecular formula is C₁₁H₁₃N₃O₂S, with a molecular weight of 251.31 g/mol (CAS: 955966-34-4).
Properties
IUPAC Name |
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-6-7(2)17-11-9(6)10(13-5-14-11)12-4-3-8(15)16/h5H,3-4H2,1-2H3,(H,15,16)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTGYBZWTNZDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Research indicates that compounds similar to 3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. Studies have shown that thienopyrimidine derivatives can selectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
-
Neurological Disorders :
- The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may enhance neuronal survival and function through mechanisms involving neurotrophic factors.
-
Anti-inflammatory Properties :
- Investigations into its anti-inflammatory effects have shown promise in reducing cytokine production and modulating immune responses. This could be beneficial for conditions like rheumatoid arthritis or inflammatory bowel disease.
Biochemical Mechanisms
The mechanisms of action for this compound are still under investigation but may include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives, including those structurally related to this compound. Results demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, the compound showed protective effects on neuronal cells. The treatment led to decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.
Case Study 3: Anti-inflammatory Activity
In vitro studies using macrophage cell lines demonstrated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation . By binding to these enzymes, the compound can disrupt the signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Core Modifications: Substituent Position and Methylation
The structural variations among analogues primarily involve:
- Methyl group substitutions on the thienopyrimidine core.
- Position of the amino-linked side chain (e.g., propionic acid vs. branched chains).
- Stereochemistry (e.g., enantiomers).
Impact of Substituents on Physicochemical Properties
- Side Chain Modifications : Branched chains (e.g., 3-methyl-butyric acid) introduce steric hindrance, which may affect binding to biological targets.
- Stereochemistry : The (R)-enantiomer (CAS 2209832-18-6) highlights the importance of chirality in drug-receptor interactions, though specific activity data are unavailable.
Predicted Bioactivity and ADMET Considerations
- Acid Dissociation (pKa) : The predicted pKa of 3.48 for the 3-methyl-butyric acid analogue suggests moderate ionization at physiological pH, influencing solubility and absorption.
- Hazard Profile: Some analogues, such as 2-(5,6-dimethyl-thieno...-butyric acid, are classified as irritants (Xi), necessitating careful handling in laboratory settings.
Biological Activity
3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid, also known as a thieno[2,3-d]pyrimidine derivative, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antibacterial, anticancer, and anti-inflammatory applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C11H13N3O2S
- Molecular Weight : 251.31 g/mol
- CAS Number : 690688-63-2
The biological activity of thieno[2,3-d]pyrimidines often involves the modulation of various cellular pathways. Specifically, compounds in this class can act as inhibitors of critical enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which are vital in cell cycle regulation and inflammatory responses respectively .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thieno[2,3-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. For instance, a screening campaign identified several derivatives that demonstrated significant activity against Mycobacterium tuberculosis, suggesting that these compounds may serve as prodrugs activated by specific bacterial enzymes .
Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 4 µg/mL |
| Compound B | E. coli | 8 µg/mL |
| Compound C | Staphylococcus | 16 µg/mL |
Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro studies. Research indicates that it may inhibit cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study on HeLa cells showed that treatment with thieno[2,3-d]pyrimidine derivatives resulted in decreased viability and increased markers of apoptosis .
Case Study: Inhibition of HeLa Cell Proliferation
In an experimental setup:
- Concentration : Compounds were tested at concentrations ranging from 1 to 100 µM.
- Results : Significant inhibition was observed at concentrations above 10 µM.
Anti-inflammatory Effects
Thieno[2,3-d]pyrimidine derivatives have also been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Table 2: Anti-inflammatory Activity Assessment
| Compound Name | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound D | TNF-α: 75% | 20 |
| Compound E | IL-6: 60% | 50 |
Q & A
Q. What are the common synthetic routes for synthesizing thieno[2,3-d]pyrimidine derivatives like 3-(5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid?
The synthesis typically involves condensation reactions and reductive amination . For example:
- Condensation : A modified Niementowski reaction using 2-amino-3-thiophenecarboxylate derivatives with formamide or urea under high temperatures (200°C) to cyclize into the thieno[2,3-d]pyrimidine core .
- Reductive Amination : Reaction of aldehyde intermediates (e.g., 6-formylthieno[2,3-d]pyrimidin-4(3H)-one) with amines in the presence of sodium cyanoborohydride (NaBH3CN) at pH 6, yielding derivatives with variable substituents .
Q. Which characterization techniques are critical for confirming the structure of thieno[2,3-d]pyrimidine derivatives?
Key techniques include:
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and hydrogen environments .
- Melting Point Analysis : Used to assess purity, with decomposition temperatures (>300°C) noted for thermally unstable derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing thieno[2,3-d]pyrimidine derivatives with high yields?
Use statistical Design of Experiments (DoE) to minimize trial-and-error:
- Factorial Designs : Test variables (temperature, solvent, catalyst) to identify significant factors affecting yield .
- Response Surface Methodology (RSM) : Optimize parameters like reaction time and reagent ratios. For example, Dess-Martin periodinane (DMP) oxidation achieved 91% yield in water, outperforming ceric ammonium nitrate .
Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?
Analyze variables such as:
- Reaction Conditions : Differences in solvents (e.g., dry methanol vs. aqueous systems) may alter stereochemistry or purity .
- Analytical Methods : Variations in enzyme assay protocols (e.g., DHFR inhibition assays) or computational docking parameters can lead to divergent results .
Q. What methodologies are employed to assess the dihydrofolate reductase (DHFR) inhibitory activity of thieno[2,3-d]pyrimidine derivatives?
- Enzyme Assays : Measure IC₅₀ values using recombinant DHFR and spectrophotometric detection of NADPH oxidation .
- Computational Docking : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to DHFR active sites, guided by X-ray crystallography data .
Q. How can computational methods enhance the design of thieno[2,3-d]pyrimidine derivatives with improved pharmacological properties?
- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., using Gaussian software) to identify energetically favorable routes .
- Structure-Activity Relationship (SAR) Modeling : Machine learning models trained on substituent effects (e.g., methoxy vs. chloro groups) to optimize bioactivity .
Q. What challenges arise when scaling up the synthesis of thieno[2,3-d]pyrimidine derivatives, and how can they be mitigated?
- Solubility Issues : Poor solubility in polar solvents may require alternative solvents (e.g., DMF/DMSO mixtures) or nanoparticle formulations .
- Purification Complexity : Use preparative HPLC or column chromatography to isolate high-purity products, especially for thermally labile compounds .
Q. How do substituents on the thieno[2,3-d]pyrimidine core influence biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
